Product packaging for Scandium(III) nitrate tetrahydrate(Cat. No.:CAS No. 16999-44-3)

Scandium(III) nitrate tetrahydrate

Cat. No.: B579458
CAS No.: 16999-44-3
M. Wt: 303.028
InChI Key: LACHWJIJRQDEJY-UHFFFAOYSA-N
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Description

Scandium(III) nitrate tetrahydrate is a useful research compound. Its molecular formula is H8N3O13Sc and its molecular weight is 303.028. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula H8N3O13Sc B579458 Scandium(III) nitrate tetrahydrate CAS No. 16999-44-3

Properties

IUPAC Name

scandium(3+);trinitrate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHWJIJRQDEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N3O13Sc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Interdisciplinary Relevance of Scandium Iii Nitrate Compounds in Contemporary Chemical Science

Scandium(III) nitrate (B79036) compounds, including the tetrahydrate form, are gaining prominence due to the unique properties of the scandium ion. With its small ionic radius and high charge density, scandium imparts valuable characteristics to the materials and reactions in which it is involved.

The interdisciplinary relevance of scandium(III) nitrate is extensive, with applications in materials science, catalysis, and electronics. chemimpex.comscandium.org In materials science, it serves as a crucial precursor for synthesizing advanced ceramics and glasses. scandium.org The addition of scandium can enhance the thermal stability, mechanical strength, and optical properties of these materials. scandium.orgchemimpex.com For example, scandium-doped materials are investigated for their potential use as solid-state electrolytes in advanced energy storage devices. samaterials.com

In the realm of catalysis, scandium(III) nitrate has proven to be an effective catalyst in various organic reactions, such as polymerization and esterification. scandium.orgwikipedia.org Its catalytic activity is also being explored for environmental applications, including the breakdown of pollutants like nitrogen oxides (NOx) and volatile organic compounds (VOCs). scandium.org

The electronics industry also benefits from scandium nitrate compounds. They are utilized in the production of high-efficiency lighting and display technologies, as well as in the development of high-performance semiconductors. chemimpex.comscandium.org Furthermore, research is underway to explore its use in energy storage, specifically in improving the performance of lithium-ion batteries and fuel cells. scandium.org The theranostic radionuclide scandium-47, which has applications in nuclear medicine for both diagnosis and therapy, can be produced from scandium compounds, highlighting its relevance in the biomedical field. researchgate.netnih.gov

Overview of Hydrated Scandium Iii Nitrates in Advanced Research Contexts

Controlled Synthesis of Scandium(III) Nitrate Hydrates from Diverse Precursors

This compound, a key precursor in various advanced materials, can be synthesized through several controlled methodologies. The most common laboratory and industrial-scale synthesis involves the reaction of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with nitric acid (HNO₃). wikipedia.orgsmolecule.com This acid-base reaction yields the hydrated form of scandium nitrate, with the degree of hydration controllable by reaction conditions such as temperature and concentration. smolecule.com

Another synthetic route involves the direct reaction of scandium metal with dinitrogen tetroxide (N₂O₄). This method is particularly useful for producing the anhydrous form of scandium nitrate, avoiding the co-production of water. wikipedia.org The reaction is as follows:

Sc + 3 N₂O₄ → Sc(NO₃)₃ + 3 NO

Furthermore, anhydrous scandium nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide. wikipedia.org The hydrated forms, including the tetrahydrate, can then be prepared by dissolving the anhydrous salt in water under controlled conditions. smolecule.com The various hydrated forms, which also include di-, tri-, and hexahydrates, each have specific thermal stability ranges and structural characteristics. smolecule.com The tetrahydrate and trihydrate forms have been identified as having a monoclinic crystal system. wikipedia.org

Thermal Decomposition Pathways and Mechanistic Studies of Intermediate Oxynitrate Formation

The thermal decomposition of scandium(III) nitrate hydrates is a complex, multi-step process that leads to the formation of intermediate oxynitrate species before ultimately yielding scandium oxide. wikipedia.orgresearchgate.net This process is of significant interest for the synthesis of scandium-containing materials.

Thermogravimetric Analysis and Kinetic Studies of Scandium(III) Nitrate Hydrate (B1144303) Thermolysis

Thermogravimetric analysis (TGA) has been instrumental in elucidating the thermal decomposition pathway of scandium(III) nitrate hydrates. Studies on scandium nitrate hexahydrate, for instance, reveal a process that begins with the condensation of four moles of the initial monomer, Sc(NO₃)₃·6H₂O. researchgate.net This is followed by the formation of a cyclic tetramer, Sc₄O₄(NO₃)₄·2H₂O. researchgate.net

As the temperature increases, the tetrahydrate loses water, converting to the dihydrate at approximately 50°C. wikipedia.org Further heating to around 60°C results in the formation of an intermediate oxynitrate, Sc₄O₃(NO₃)₃·6.5H₂O. wikipedia.orgsmolecule.com Between 140°C and 220°C, another oxynitrate, Sc₄O₅(NO₃)₃, is formed. wikipedia.org This gradual loss of water and nitric acid is a key feature of the thermolysis process. researchgate.net The final decomposition to scandium oxide occurs at higher temperatures. researchgate.net

The table below summarizes the key stages of the thermal decomposition of scandium(III) nitrate hydrate based on TGA studies.

Temperature Range (°C)EventResulting Compound
~50DehydrationSc(NO₃)₃·2H₂O
~60Oxynitrate FormationSc₄O₃(NO₃)₃·6.5H₂O
140 - 220Further Oxynitrate FormationSc₄O₅(NO₃)₃
>220DecompositionScandium Oxide (Sc₂O₃)

Computer Modeling and Structural Elucidation of Oxynitrate Intermediates

Computational modeling, particularly using molecular mechanics, has been employed to understand the structure and stability of the amorphous intermediate oxynitrates formed during thermolysis. researchgate.net These models provide valuable insights into bond lengths and angles, complementing experimental data. researchgate.net Modeling studies have supported the proposed mechanism involving the formation of a cyclic tetramer as an initial step in the decomposition of scandium nitrate hexahydrate. researchgate.net The calculations of potential energies for the successive products of thermal decomposition help in evaluating their relative stability and interpreting the experimental thermogravimetric data. researchgate.net

Structural elucidation has shown that the scandium(III) ion in nitrate environments typically exhibits an eight-coordinate geometry, often described as a distorted triangulated dodecahedron. smolecule.com The intermediate oxynitrates are characterized by the presence of Sc-O-Sc bridges. researchgate.net

Scandium(III) Nitrate as a Precursor for Advanced Functional Materials Synthesis

This compound is a versatile precursor for the synthesis of a range of advanced functional materials due to its solubility and ability to decompose into scandium oxide upon heating.

Fabrication of Scandium-Stabilized Zirconia (ScSZ) Thin Films and Electrolytes

Scandium-stabilized zirconia (ScSZ) is a leading electrolyte material for solid oxide fuel cells (SOFCs) due to its high ionic conductivity. mdpi.com Scandium(III) nitrate hydrate is a commonly used precursor for the fabrication of ScSZ thin films. mdpi.comsigmaaldrich.comsigmaaldrich.com These films can be produced by various techniques, including chemical solution deposition and electrostatic spray deposition. mdpi.comsigmaaldrich.com In a typical chemical solution deposition process, scandium nitrate hydrate is dissolved along with a zirconium precursor, such as zirconium acetate (B1210297), in a suitable solvent like deionized water and ethylene (B1197577) glycol. mdpi.com The resulting solution is then deposited onto a substrate, often by spin-coating, and subsequently sintered to form the ScSZ thin film. mdpi.com The use of scandium nitrate allows for precise control over the scandium doping concentration, which is crucial for optimizing the ionic conductivity and stability of the zirconia electrolyte. mdpi.comnih.gov Research has shown that ScSZ can exhibit significantly higher conductivity than the more common yttria-stabilized zirconia (YSZ). researchgate.net

Synthesis of Scandium-Incorporated Indium Oxide Semiconductors for Optoelectronic Applications

Scandium(III) nitrate is also utilized as a precursor for the synthesis of scandium-incorporated indium oxide (Sc:In₂O₃) semiconductors. sigmaaldrich.comsigmaaldrich.com These materials are of interest for applications in optoelectronics, particularly as the electron transport layer in light-emitting field-effect transistors (LEFETs). sigmaaldrich.comsigmaaldrich.comresearchgate.net The incorporation of scandium into the indium oxide lattice can suppress the formation of oxygen vacancies and reduce the free carrier concentration, leading to improved device performance, including higher on/off current ratios and better optical modulation. researchgate.netnih.gov The synthesis typically involves a solution-based approach where scandium nitrate and an indium precursor are dissolved to create a precursor solution that can be processed at low temperatures. researchgate.netnih.gov This method offers a cost-effective and scalable route to high-performance transparent electronics. researchgate.net

Formation of High-Purity Scandium Oxide and Other Scandium-Based Compounds

This compound is a critical precursor for the synthesis of high-purity scandium oxide (Sc₂O₃) and other scandium compounds essential for various advanced applications. smolecule.comchemimpex.com The conversion to scandium oxide is often achieved through thermal decomposition, where scandium nitrate hydrate is heated, causing it to decompose into scandium oxide. funcmater.com This process is fundamental in the fabrication of numerous scandium-doped materials.

The synthesis route to high-purity scandium oxide from scandium-containing solutions, which can be derived from scandium nitrate, often involves precipitation of a scandium salt intermediate, followed by calcination (high-temperature heating). A common method is the oxalate (B1200264) precipitation pathway. In this process, oxalic acid is added to a scandium solution to precipitate scandium oxalate crystals. wipo.intepo.org These crystals are then fired at high temperatures to yield scandium oxide. wipo.int

One patented method for producing high-purity scandium oxide involves the following steps:

First Firing Step : A solution containing scandium undergoes an oxalate conversion process. The resulting scandium oxalate crystals are fired at a temperature between 400°C and 600°C. wipo.intepo.org This lower temperature firing produces a scandium compound that is readily soluble in acid. epo.org

Dissolution Step : The fired scandium compound is then dissolved in an acid, such as nitric acid or hydrochloric acid, to form a solution. epo.org

Reprecipitation Step : The solution undergoes a second oxalate conversion using oxalic acid to generate a reprecipitated, higher-purity scandium oxalate. wipo.intepo.org

Second Firing Step : The purified scandium oxalate precipitate is fired at a temperature of 900°C or higher, often around 1100°C, to produce the final high-purity scandium oxide. epo.org This high temperature ensures the complete conversion to oxide and removes residual carbon from the oxalate. epo.org

Another preparation method for high-purity, superfine scandium oxide powder starts with dissolving a soluble scandium salt like scandium nitrate in acid. google.com The process involves adding ammonium (B1175870) citrate (B86180) and ammonium oxalate, adjusting the pH to form a complex solution, and then re-adjusting the pH to precipitate a scandium compound, which is finally calcined at 550-750°C. google.com

Besides scandium oxide, scandium(III) nitrate hydrate serves as a starting material for other scandium compounds like scandium hydroxide (Sc(OH)₃). smolecule.com Its utility as a precursor stems from its good solubility in water and its ability to transform into scandium oxide upon heating. funcmater.com

Table 1: High-Purity Scandium Oxide Production via Oxalate Precipitation

StepDescriptionTemperaturePurpose
Initial Oxalate Precipitation Scandium oxalate crystals are formed from a scandium-containing solution using oxalic acid.10°C - 30°C epo.orgTo isolate scandium from impurities.
First Firing (Calcination) The obtained scandium oxalate crystals are fired.400°C - 600°C epo.orgTo create an acid-soluble scandium compound.
Dissolution The fired compound is dissolved in nitric or hydrochloric acid.N/ATo prepare a solution for further purification.
Reprecipitation Scandium oxalate is precipitated again from the purified solution.N/ATo generate a higher purity scandium oxalate precipitate.
Second Firing (Calcination) The reprecipitated scandium oxalate is fired.≥900°C (preferably ~1100°C) epo.orgTo obtain final high-purity scandium oxide (Sc₂O₃).

Development of Luminescent Materials and Phosphors Utilizing Scandium(III) Nitrate

The role of scandium in these materials is often to modify the crystal field environment of the active luminescent ions, typically rare-earth elements. By substituting scandium ions into the host lattice, the local symmetry around the luminescent centers can be altered, which in turn affects the efficiency and characteristics of the light emission. nih.gov For example, in yttrium oxide (Y₂O₃) based phosphors, substituting the smaller Sc³⁺ ion for the larger Y³⁺ ion can generate smaller cation sites, enhancing the local crystal field and modifying the allowed optical transitions of dopant ions like Erbium (Er³⁺). nih.gov

Research has shown that scandium doping can improve the upconversion luminescence performance of rare-earth-doped oxides. nih.gov Upconversion is a process where lower-energy light (e.g., infrared) is converted to higher-energy visible light. In Er³⁺-doped Y₂O₃ nanoparticles, the incorporation of scandium was found to improve luminescence intensity by adjusting the local symmetry around the luminescent sites. nih.gov This demonstrates that scandium(III) nitrate is a valuable precursor for creating phosphors with tailored and enhanced optical properties for applications such as optical thermometry. nih.gov

Table 2: Role of Scandium in Luminescent Materials

Host MaterialDopantRole of ScandiumEffect
Yttrium Oxide (Y₂O₃) nih.govErbium (Er³⁺)Substitutes Y³⁺ sites in the crystal lattice.Modifies local site symmetries, enhances crystal field, improves upconversion luminescence intensity. nih.gov
Various Phosphors Luminescent CenterActs as a sensitizer (B1316253) or modifies the crystal field environment.Absorbs and transfers energy to the luminescent center or alters the emission properties of the center.

Application in Optical Coatings and Laser Crystal Host Materials Development

Scandium(III) nitrate is widely utilized as a precursor material in the laser industry and for the fabrication of specialized optical coatings. funcmater.comsamaterials.comaemree.comthermofisher.com Its utility in these high-technology fields stems from the desirable properties of the scandium-containing materials derived from it.

In optical coatings, scandium compounds are valued for their high refractive index and low dispersion. lookchem.com Scandium(III) nitrate is used as a starting material to create thin films for optical applications. samaterials.comsigmaaldrich.com For instance, it can be used in the fabrication of dense and crack-free scandium-stabilized zirconia (ScSZ) thin films through techniques like electrostatic spray deposition. sigmaaldrich.com These coatings are applied to lenses and other optical components to control reflection and transmission, enhancing their performance.

In the realm of laser technology, scandium(III) nitrate is an excellent precursor for producing ultra-high purity compounds used in laser crystals. samaterials.comaemree.com Specifically, it is used in the synthesis of scandium-containing garnets, which are highly sought-after as laser host materials. vu.lt Gallium garnets, and specifically those containing scandium like gadolinium scandium gallium garnet (GSGG - Gd₃Sc₂Ga₃O₁₂), possess a unique combination of properties that make them ideal for solid-state lasers. vu.lt These properties include:

Good mechanical and thermal properties : They are hard, chemically stable, and have high thermal conductivity. vu.lt

Excellent optical properties : They exhibit high optical transparency and a high threshold for optical damage. vu.lt

The synthesis of these garnets can involve dissolving scandium oxide (produced from precursors like scandium nitrate) in nitric acid to create a scandium nitrate solution, which is then mixed with other nitrate solutions (e.g., gadolinium nitrate, gallium nitrate) as part of a sol-gel or combustion synthesis process. vu.lt The resulting scandium-doped garnets serve as a stable and efficient host matrix for active laser ions such as Neodymium (Nd³⁺) or Ytterbium (Yb³⁺). vu.lt

Table 3: Applications of Scandium(III) Nitrate in Optics and Lasers

ApplicationMaterial Derived from Scandium NitrateKey Properties
Optical Coatings Scandium-based thin films (e.g., ScSZ) samaterials.comlookchem.comsigmaaldrich.comHigh refractive index, low dispersion. lookchem.com
Laser Host Materials Scandium-containing garnets (e.g., Gd₃Sc₂Ga₃O₁₂) vu.ltHigh thermal conductivity, high chemical and mechanical stability, high optical damage threshold. vu.lt

Coordination Chemistry and Solution Behavior of Scandium Iii Nitrate Tetrahydrate

Spectroscopic Investigations of Scandium(III) Ion Hydration in Aqueous Environments

The hydration of the scandium(III) ion is a critical aspect of its aqueous chemistry. Several spectroscopic methods have been employed to characterize the structure and dynamics of the hydration shell around the Sc(III) ion.

X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) for Hydration Sphere Characterization

X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) have provided significant insights into the coordination environment of the hydrated scandium(III) ion. rsc.orgnih.govresearchgate.net In strongly acidic aqueous solutions, these techniques have revealed that the scandium(III) ion is eight-coordinated, with a distorted bicapped trigonal prismatic geometry. rsc.orgnih.govresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) data show that the hydration sphere consists of six water molecules in the trigonal prism at a mean Sc-O bond distance of 2.17 Å, one capping water molecule at approximately 2.32 Å, and a potential eighth water molecule in another capping position at about 2.5 Å. rsc.orgnih.govresearchgate.net LAXS studies support this model and further indicate the presence of a second hydration sphere containing around 12 water molecules at a mean Sc···OII distance of 4.27 Å. rsc.orgnih.govresearchgate.net The hydrated scandium(III) ion also has a well-defined second hydration sphere around the prismatic water molecules at 4.28 Å. mdpi.com

TechniqueCoordination NumberGeometrySc-O Bond Distances (Å)Second Hydration Sphere
XAFS/LAXS8Distorted bicapped trigonal prismatic2.17 (6 prism), 2.32 (1 cap), ~2.5 (1 cap)~12 water molecules at 4.27 Å

Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium(III) Species in Solution (e.g., 45Sc NMR)

High-resolution 45Sc Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive tool for probing the coordination environment of the scandium(III) ion in solution. rsc.org The chemical shift of 45Sc is highly dependent on the nature and arrangement of the ligands surrounding the scandium ion. rsc.org

Studies have shown that 45Sc NMR can be used to distinguish between different scandium species in solution. For instance, in aqueous solutions of ScCl3 and DO3AP (a DOTA analogue), different 45Sc NMR signals were observed at varying pH levels, indicating the formation of different complexes. researchgate.net A signal at approximately 23 ppm was observed in acidic solutions, while the signal for the Sc(III)-aqua complex appeared below pH ~0.8. researchgate.net The complexation of Sc(III) with ligands like DTPA and DOTA results in distinct 45Sc NMR signals, with the [Sc(dtpa)]2- complex showing a signal at 83 ppm and the [Sc(dota)]- anion at 100 ppm, reflecting their different symmetries in solution. nih.gov

Scandium(III) Species45Sc NMR Chemical Shift (ppm)Reference
Sc(III)-aqua complex (in acidic solution)~0.8 (below pH ~0.8) researchgate.net
Sc(III)-DO3AP complex (in acidic solution)~23 researchgate.net
[Sc(dtpa)]2-83 nih.gov
[Sc(dota)]-100 nih.gov

Raman Spectroscopy for Probing Coordination and Species Formation in Scandium(III) Solutions

Raman spectroscopy has been effectively used to study the hydration of the scandium(III) ion. In aqueous perchlorate (B79767) solutions, where the perchlorate ion does not penetrate the first hydration sphere, Raman studies have shown that the Sc(III) ion exists as a stable hexaaqua cation, [Sc(H2O)6]3+. researchgate.netacs.org This is in contrast to solutions containing chloride or sulfate (B86663) ions, where these anions can replace water molecules in the first coordination sphere. researchgate.net

The Raman spectrum of the hexaaqua-Sc(III) ion exhibits a weak, polarized band at 442 cm-1, assigned to the ν1(a1g) Sc-O6 symmetric stretching mode. researchgate.netacs.org Two weaker, depolarized modes at 295 cm-1 and 410 cm-1 are assigned to the ν5(f2g) and ν2(eg) modes of the ScO6 unit, respectively. acs.org An infrared active mode, ν3(f1u), has been observed at 460 cm-1. researchgate.netacs.org These spectroscopic data confirm a centrosymmetric Oh symmetry for the ScO6 unit, treating the water molecules as point masses. acs.org

Vibrational ModeRaman Shift (cm-1)Symmetry
ν1(Sc-O6)442a1g
ν5(ScO6)295f2g
ν2(ScO6)410eg
ν3(f1u) (IR active)460f1u

Complexation Chemistry of Scandium(III) Nitrate (B79036) with Organic and Inorganic Ligands

The scandium(III) ion readily forms complexes with a variety of organic and inorganic ligands, influencing its chemical behavior in solution.

Formation and Stability of Hydrated Scandium(III) Chelation Complexes

Scandium(III) forms stable chelate complexes with various ligands. For example, it forms stable complexes with EDTA, with a stability constant (log K) of 23.1. nih.gov The complexation with DOTA and its derivatives has also been extensively studied, revealing the formation of highly stable complexes. nih.govrsc.org The stability constant (log KScL) for the Sc(III)-DOTA complex is 30.79. nih.gov These chelation complexes are often crucial for various applications, including in the development of radiopharmaceuticals. rsc.org The formation of stable chelate complexes is also observed in diastereoselective allylation reactions, where scandium triflate hydrate (B1144303) is used as a catalyst. mdpi.com

Studies of Dimeric Hydrolysis Products and Polynuclear Complex Formation in Acidic Aqueous Solutions

In less acidic aqueous solutions, the scandium(III) ion undergoes hydrolysis to form dimeric and polynuclear complexes. rsc.orgnih.gov The predominant dimeric hydrolysis product is [Sc2(μ-OH)2(H2O)10]4+. rsc.orgnih.govresearchgate.net In this complex, the scandium(III) ions are seven-coordinated, with a double hydroxo bridge and five terminal water molecules, and a mean Sc-O bond distance of 2.145 Å. rsc.orgnih.govresearchgate.net The formation of this dimeric species is a key feature of scandium(III) chemistry in solutions that are not strongly acidic. nih.gov The tendency of scandium(III) to hydrolyze and form polynuclear hydroxo complexes is a significant aspect of its aqueous solution chemistry.

Crystallographic Analysis of Scandium(III) Nitrate Hydrates and Related Coordination Polyhedra

The coordination chemistry of scandium(III) is notable for its flexibility, giving rise to a variety of coordination numbers and geometries, particularly in its hydrated nitrate salts. X-ray crystallography has been an indispensable tool in elucidating the precise solid-state structures of these compounds, revealing complex interactions between the scandium cation, water molecules, and nitrate anions. These nitrate ions can act as inner-sphere ligands (directly bonded to Sc³⁺) or as outer-sphere, charge-balancing counter-ions. iucr.org

Several hydrated forms of scandium(III) nitrate are known to exist, with the trihydrate and tetrahydrate crystallizing in the monoclinic system. wikipedia.org Detailed structural analysis has often revealed that the simple formulation, such as Sc(NO₃)₃·4H₂O, belies a more complex structural reality. For instance, the compound previously referred to as scandium nitrate pentahydrate is structurally characterized as Sc(H₂O)₄(NO₃)₂·H₂O . iucr.orgmdpi.com In this complex, the scandium ion is eight-coordinate, surrounded by four water molecules and two bidentate nitrate ligands in the inner coordination sphere. An additional nitrate ion and a water molecule reside in the crystal lattice as outer-sphere components. iucr.org

Hydrolysis of scandium(III) nitrate in aqueous solutions can lead to the formation of dimeric, hydroxo-bridged species. One such compound, synthesized from an aqueous solution, has the formula Sc₂(μ-OH)₂(H₂O)₆(NO₃)₂₂ . ebi.ac.uk Its structure, confirmed by single-crystal X-ray diffraction, features two scandium centers linked by two bridging hydroxide (B78521) (μ-OH) groups. ebi.ac.uk A similar dimeric cation, [(H₂O)₃Sc(k²-NO₃)(μ-OH)]₂²⁺ , has also been identified. iucr.org

The coordination environment of scandium can be further influenced by the presence of other ions. In the salt [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ , each scandium(III) ion is seven-coordinate (heptacoordinate). iucr.orgnih.govosti.gov The coordination polyhedron is a distorted pentagonal-bipyramid (ScO₇), formed by three water molecules, one bidentate nitrate anion, and two bridging hydroxide ions. iucr.orgnih.govosti.gov The remaining chloride ions are located in the outer sphere, providing charge balance. iucr.org The Sc-O bond lengths in this structure clearly differentiate the nature of the oxygen ligands: the shortest bonds are to the bridging hydroxides (2.0542(5)–2.0569(5) Å), followed by the coordinated water molecules (2.124(1)–2.148(1) Å), and the longest, weakest interactions are with the bidentate nitrate oxygens (2.291(1)–2.314(1) Å). iucr.org

The introduction of other ligands, such as 2,2'-bipyridyl (bipy), results in different coordination geometries. The dinuclear complex [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] features eight-coordinate scandium centers. mdpi.combath.ac.uk Each scandium atom is bound to a bipyridyl ligand, two bidentate nitrate groups, and two bridging hydroxide ions. mdpi.com This complex crystallizes in the triclinic space group P-1. mdpi.com In the absence of water or hydroxyl bridges, as in the complex anion [Sc(NO₃)₅]²⁻ prepared in liquid N₂O₄, a novel nine-coordinate geometry for scandium(III) has been observed. rsc.org

The coordination number of the scandium(III) ion in aqueous solution has also been a subject of study. In strongly acidic solutions, evidence points to an eight-coordinate hydrated ion, [Sc(H₂O)₈]³⁺ , with a distorted bicapped trigonal prismatic geometry. researchgate.net However, in perchlorate solution, Raman spectroscopy suggests the presence of a stable six-coordinate hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺ , which has a centrosymmetric octahedral (Oₕ) geometry. acs.org

The crystallographic data for several representative scandium(III) nitrate complexes are summarized in the tables below.

Table 1: Crystallographic Data for Selected Scandium(III) Nitrate Complexes
CompoundFormulaCrystal SystemSpace GroupCoordination NumberCoordination GeometryReference
Scandium(III) Nitrate TetrahydrateSc(NO₃)₃·4H₂OMonoclinicNot specifiedNot specifiedNot specified wikipedia.org
Tetraaquabis(nitrato)scandium(III) Nitrate MonohydrateSc(H₂O)₄(NO₃)₂·H₂ONot specifiedNot specified8Not specified iucr.orgmdpi.com
Di-μ-hydroxido-bis[triaqua(nitrato)scandium(III)] Dichloride[Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂Not specifiedNot specified7Distorted Pentagonal-bipyramidal iucr.orgnih.govosti.gov
Di-μ-hydroxido-bis[bis(nitrato)(bipyridyl)scandium(III)][(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]TriclinicP-18Not specified mdpi.combath.ac.uk
Table 2: Selected Mean Bond Lengths (Å) in Scandium(III) Coordination Polyhedra
CompoundSc-O (H₂O)Sc-O (NO₃)Sc-O (μ-OH)Reference
[Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂2.124 - 2.1482.291 - 2.3142.054 - 2.057 iucr.org
[Sc(H₂O)₆]³⁺ (in [Sc(H₂O)₆][Sc(CH₃SO₃)₆])2.085 - 2.086-- researchgate.net

Catalytic Applications and Mechanistic Research Involving Scandium Iii Nitrate

Scandium(III) Nitrate (B79036) as a Lewis Acid Catalyst in Diverse Organic Transformations

Scandium(III) nitrate, particularly in its hydrated form, is recognized as a versatile and effective Lewis acid catalyst in a variety of organic reactions. pubcompare.ai Its catalytic prowess is attributed to the scandium ion's ability to form stable, yet reactive, intermediates, which can lower the energy barriers for reaction pathways, leading to enhanced yields and selectivity. This characteristic makes it a valuable tool in organic synthesis. scandium.org

Catalytic Activity in Beckmann Rearrangement and Isomerization Reactions

Scandium(III) nitrate has demonstrated notable success as a catalyst in the Beckmann rearrangement, a significant transformation that converts ketoximes into amides. wikipedia.orgsmolecule.com This reaction is a cornerstone in the synthesis of various polymers and pharmaceuticals. The catalyst's effectiveness can be further improved by modifications such as the addition of a co-catalyst. wikipedia.orgsmolecule.com

Beyond rearrangements, scandium(III) nitrate also catalyzes the isomerization of certain alcohols. smolecule.com Specifically, it facilitates the conversion of allylic alcohols into aldehydes, an important step in the production of various fine chemicals. vulcanchem.com

Table 1: Representative Organic Transformations Catalyzed by Scandium(III) Nitrate Hydrate (B1144303)

ReactionSubstrateProductSignificance
Beckmann RearrangementKetoximesAmidesKey transformation in the synthesis of polymers and pharmaceuticals. smolecule.com
Isomerization of Allylic AlcoholsAllylic AlcoholsAldehydesImportant step in the production of fine chemicals. vulcanchem.com

Catalysis of Polymerization and Esterification Processes

The catalytic applications of scandium(III) nitrate extend to polymerization and esterification reactions. scandium.org As a Lewis acid, it can function as a primary catalyst or a co-catalyst in numerous industrial processes and organic transformations. samaterials.com For instance, scandium(III) nitrate has been utilized in the synthesis of scandium polyacrylamide nanomaterials through frontal polymerization. researchgate.net In esterification, its catalytic activity is crucial for synthesizing various esters, which are important industrial chemicals.

Application in Aldol (B89426) Reactions and Other Carbon-Carbon Bond Forming Reactions

While scandium(III) triflate is more commonly cited for aldol reactions and other carbon-carbon bond-forming reactions, the broader family of scandium compounds, including the nitrate, are recognized for their catalytic potential in such transformations. numberanalytics.comwikipedia.org Scandium(III) acetate (B1210297) hydrate, for example, has been shown to effectively promote aldol reactions, leading to high yields and excellent diastereoselectivity. The Lewis acidic nature of the scandium ion is key to activating the carbonyl group, facilitating the formation of new carbon-carbon bonds.

Mechanistic Elucidation of Scandium(III) Nitrate-Mediated Catalysis

Understanding the mechanism of scandium(III) nitrate-catalyzed reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves a combination of kinetic studies and spectroscopic analysis to identify the active species and probe the coordination environment of the scandium ion.

Kinetic Profiling and Reaction Rate Studies under Varying Conditions

Kinetic studies are essential for understanding the factors that influence the rate of a catalyzed reaction. For scandium-catalyzed reactions, kinetic profiling involves monitoring the reaction progress under different conditions, such as varying concentrations of the catalyst, substrate, and other reagents. For example, in the context of nitrate reduction, the turnover frequency (TOF) of molecular electrocatalysts is known to plateau at certain potentials, a phenomenon that can be investigated through kinetic analysis. chemrxiv.org Similarly, studies on the reactions of nitrate radicals with various organic compounds have provided valuable kinetic data. acs.org While specific kinetic studies on scandium(III) nitrate-catalyzed reactions are not extensively detailed in the provided results, the principles of kinetic analysis are fundamental to elucidating their mechanisms. bohrium.com For instance, the adsorption kinetics of scandium(III) from nitrate solutions onto a supported ionic liquid phase were found to follow a pseudo-second-order kinetic model, indicating the nature of the adsorption process. rsc.org

Spectroscopic Probes for Scandium-Substrate Coordination and Active Species Identification

Spectroscopic techniques are invaluable for identifying the active catalytic species and understanding the coordination between the scandium catalyst and the substrate. imdea.org X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for studying the electronic structure and chemical bonding in scandium compounds. rsc.orgrsc.org The fine structure of the XAS Sc K edge can reveal information about the chemical bond between scandium and the ligand, while the L2,3 edge and pre-edge features provide insight into the crystal field parameters at the scandium site. rsc.orgrsc.org

For aqueous scandium(III) nitrate solutions, X-ray Absorption Near Edge Structure (XANES) spectra have been employed to investigate the coordination environment of the Sc³⁺ ion. By comparing experimental spectra with simulations, a distorted monocapped trigonal prism structure for the Sc³⁺ ion has been suggested as the best fit. Furthermore, 45Sc NMR spectroscopy is sensitive to the local structure, with the isotropic chemical shift being particularly useful for determining the coordination number of scandium in oxide materials. researchgate.net Infrared (IR) spectroscopy has also been used to study scandium complexes, providing information on the coordination of ligands. acs.org These spectroscopic methods, combined with kinetic data, are crucial for building a comprehensive picture of the catalytic cycle and the nature of the active species in scandium(III) nitrate-mediated reactions. soton.ac.ukucl.ac.uk

Design and Evaluation of Co-catalysts and Modified Scandium(III) Nitrate Structures

The catalytic efficacy of scandium(III) nitrate is often enhanced through strategic modifications, including the incorporation of co-catalysts and the development of novel structural frameworks. nih.gov These approaches aim to improve catalyst activity, selectivity, stability, and recyclability. Research has focused on creating sophisticated structures such as metal-organic frameworks (MOFs), mixed-metal MOFs, and supporting the catalyst on various materials like silica (B1680970) and polymers. nih.govnih.govrsc.orgrsc.org Scandium(III) nitrate hydrate serves as a versatile and common precursor in the synthesis of these advanced catalytic systems. rsc.org

Co-catalyst Systems

The introduction of a second metallic element into a scandium-based catalyst can create bifunctional materials with enhanced or novel catalytic properties. A notable example is the development of mixed-metal MIL-100(Sc,M) solid solutions, where M can be aluminum (Al), chromium (Cr), or iron (Fe). nih.gov

In these structures, the catalytic activity in Lewis acid-catalyzed reactions, such as Friedel-Crafts additions, is directly influenced by the scandium content. The activity generally increases with a higher proportion of scandium. The attenuating effect of the secondary metal follows the order Al > Fe > Cr. nih.gov Interestingly, the incorporation of iron into the MIL-100(Sc) framework not only contributes to Lewis acid catalysis but also imparts activity for oxidation reactions. This allows for tandem catalytic processes, where the framework's scandium and iron sites work synergistically. For instance, mixed-metal Sc,Fe materials have been successfully used to synthesize ketones from (hetero)aromatics and a hemiacetal, combining a Lewis acid-catalyzed step with an oxidation step. nih.gov Even with a 40% incorporation of iron, the catalyst shows only a 20% decrease in activity for certain reactions compared to the pure scandium version, demonstrating the potential of these mixed-metal systems. nih.gov

Another approach involves using scandium as a promoter for other catalytic systems. For example, scandium has been used to promote a Nickel/MCM-41 catalyst for the partial oxidation of methane (B114726). The addition of small amounts of scandium, with an optimal loading of 0.2 wt.%, significantly enhanced the methane conversion rate and hydrogen yield. mdpi.com

Table 1: Performance of Sc-Promoted Ni/MCM-41 Catalyst in Partial Oxidation of Methane

Catalyst (wt.% Sc)Methane Conversion Rate (%)Hydrogen Yield (%)H₂/CO Ratio
0---
0.263.9602.7
0.4---
0.6---
0.8---

Data sourced from a study on the partial oxidation of methane, highlighting the effect of scandium as a promoter. The optimal scandium loading was found to be 0.2 wt.%. mdpi.com Note: Specific data for all loadings were not available in the source.

Modified Scandium(III) Nitrate Structures

Structural modification of scandium catalysts, often using scandium(III) nitrate as a starting material, is a key strategy to enhance performance. These modifications include creating porous frameworks and immobilizing the catalyst on solid supports.

Metal-Organic Frameworks (MOFs): Scandium-based MOFs, such as MIL-100(Sc), are renowned for their exceptional Lewis acidic catalytic activity, often outperforming other isostructural MOFs containing metals like Fe, Cr, or Al. rsc.orgrsc.orgst-andrews.ac.uk The high performance of MIL-100(Sc) is attributed to the presence of coordinatively unsaturated scandium sites within its porous structure. It has proven to be a highly active and selective heterogeneous catalyst for various organic reactions, including intermolecular carbonyl-ene reactions, Friedel-Crafts type Michael additions, and imine formation. rsc.orgst-andrews.ac.uk

Supported Catalysts: To improve stability, recyclability, and applicability in different systems like continuous flow reactors, scandium catalysts are often immobilized on supports.

Silica-Supported Scandium: A highly efficient and recyclable silica-based scandium(III) interphase catalyst has been developed for the cyanosilylation of various aldehydes and ketones. nih.govrsc.org This catalyst demonstrates high thermal stability (up to 300°C) and is stable in both organic and polar solvents. Crucially, it can be recovered and reused for multiple cycles without a significant loss in product yield, showcasing its practical utility. rsc.org

Table 2: Recyclability of Silica-Based Scandium(III) Catalyst in Cyanosilylation of Benzaldehyde

Catalyst RunYield of Cyanosilyl Ether (%)
1st Run95
2nd Run98
3rd Run96 (Average)

This table illustrates the consistent performance of a heterogenized scandium catalyst over three consecutive runs in the cyanosilylation of benzaldehyde. rsc.org

Polymer-Supported MOFs: In a novel approach, the catalytically active MOF MIL-100(Sc) has been supported on polymer-based spherical activated carbon (PBSAC) spheres. rsc.orgrsc.org This composite, MIL-100(Sc)@PBSAC, was evaluated as a heterogeneous catalyst in the continuous flow intramolecular cyclisation of (±)-citronellal. The catalyst operated without any loss in activity at a steady state for 9 hours. rsc.org When its catalytic activity was compared to other MOF-based species, it was found to be the second most active for this specific reaction. rsc.org

Table 3: Comparative Catalytic Activity in the Intramolecular Cyclisation of (±)-Citronellal

CatalystCatalytic Activity (mmol gcat-1 h-1)
MIL-100(Sc)@PBSAC72.9 ± 5.2
MOF-808-2.5SO₄83.1
Sn-β zeolite341.2

This table compares the performance of the modified scandium catalyst, MIL-100(Sc)@PBSAC, with other heterogeneous catalysts, demonstrating its high activity in a continuous flow system. rsc.org

These examples of co-catalyst design and structural modification highlight the strategic efforts to harness and enhance the intrinsic Lewis acidity of the scandium(III) ion, derived from precursors like scandium(III) nitrate, for a wide range of chemical transformations.

Theoretical and Computational Studies of Scandium Iii Nitrate Tetrahydrate Systems

Density Functional Theory (DFT) Calculations on Scandium(III) Complexation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in scandium(III) complexes. It allows for detailed analysis of the interactions between the Sc³⁺ ion and various ligands, which is fundamental to applications ranging from materials science to radiopharmaceuticals.

DFT calculations have been instrumental in studying how the Sc³⁺ ion is encapsulated by chelating agents. Research has shown that even with chelators like 1,4,7-triazacyclononane-1,4,7-triacetic acid (H₃NOTA), which was previously thought to be a weaker binder for Sc³⁺, specific synthetic methods can force the ion into the ligand's binding pocket. rsc.org This "in-cage" complexation was confirmed through a combination of DFT, ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. rsc.org

Computational methods, particularly DFT in conjunction with techniques like Natural Energy Decomposition Analysis (NEDA), are used to quantify the strength and nature of scandium-ligand bonds. acs.org These analyses help in understanding the thermodynamic stability of different scandium complexes.

Studies on Sc³⁺ complexes with various ligands, including the radiopharmaceutical-relevant DOTA, have shown that the strong bonding is reflected in high interaction energies. acs.org The primary contributors to these interactions are often the anionic oxygen and aromatic nitrogen donor atoms of the ligands. acs.org While the electrostatic term is a major factor in the interaction energies, covalent contributions from ligand-to-Sc³⁺ charge transfer are also significant. acs.org

The thermodynamic properties associated with the interaction of capping ligands, such as acetate (B1210297) and water, with the [Sc(NOTA)] complex have been computationally evaluated, demonstrating their critical role in stabilizing the complex. rsc.org The stability constants of scandium(III) complexes with ligands like DTPA and DOTA have been determined using potentiometric and ⁴⁵Sc NMR data, with log KScL values of 27.43 for DTPA and 30.79 for DOTA, indicating very high stability. researchgate.net

Table 1: Calculated Interaction and Decomposition Energies for Sc(DOTA)⁻ Complex

Energy ComponentValue (kcal/mol)
Total Interaction Energy (ΔEint)-1115.1
Electrical (ΔEel)-1237.9
Core (ΔEcore)338.1
Charge Transfer (ΔECT)-160.0
Exchange (ΔEex)-
Deformation (ΔEdef)126.8
Total Bonding Energy (ΔE)-988.3

Data sourced from DFT calculations on metal-DOTA interactions. acs.org

Molecular Mechanics and Quantum Chemical Modeling of Thermal Decomposition Pathways

The thermal decomposition of scandium(III) nitrate (B79036) is a multi-step process that has been elucidated through a combination of experimental techniques like thermogravimetry and computational modeling. researchgate.net Molecular mechanics and quantum chemical models provide insights into the structures and relative stabilities of intermediate compounds formed during heating, which are often amorphous and difficult to characterize experimentally. researchgate.netresearchgate.net

The decomposition of scandium nitrate hexahydrate begins with the condensation of four monomeric units, Sc(NO₃)₃·6H₂O, to form a cyclic tetramer, Sc₄O₄(NO₃)₄·2H₂O. researchgate.net As the temperature increases, this tetramer loses a mixture of water and nitric acid to form an intermediate oxynitrate, Sc₄O₅(NO₃)₂. researchgate.net At even higher temperatures, this oxynitrate decomposes further, eventually yielding scandium oxide. researchgate.net

Molecular mechanics calculations are used to compare the potential energies of these successive products, which helps in evaluating their stability and interpreting the experimental data. researchgate.net This modeling provides detailed structural information, such as bond lengths and angles, for the intermediate oxynitrates. researchgate.net

Table 2: Key Stages in the Thermal Decomposition of Scandium Nitrate Hexahydrate

Temperature Range (°C)Proposed Intermediate/ProductProcess
37 - 188Sc₄O₄(NO₃)₄·2H₂OCondensation of monomers and partial dehydration/hydrolysis
140 - 220Sc₄O₅(NO₃)₂Loss of H₂O-HNO₃ azeotrope
> 220Sc₂O₃Decomposition of oxynitrate to scandium oxide

Data based on thermogravimetric studies and computational modeling. researchgate.netwikipedia.org

Ab Initio Molecular Orbital Calculations for Aqueous Scandium(III) Ion Structures and Energetics

Ab initio molecular orbital calculations are fundamental to understanding the hydration structure of the scandium(III) ion in aqueous solutions. These calculations, performed at various levels of theory such as Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2), provide detailed information about the coordination of water molecules around the Sc³⁺ ion. acs.orgresearchgate.net

These studies have shown that in aqueous perchlorate (B79767) solution, Sc(III) exists predominantly as a hexaaqua cation, [Sc(H₂O)₆]³⁺. acs.org The water molecules in this complex arrange in a highly symmetric fashion to maximize electrostatic interactions and minimize ligand-ligand repulsion. acs.org The calculated Sc-O bond length for the [Sc(H₂O)₆]³⁺ cluster is approximately 2.18 Å, which is in excellent agreement with experimental values obtained from EXAFS. acs.orgresearchgate.net

Furthermore, ab initio calculations have been used to determine the theoretical binding energy of the hexaaqua Sc(III) ion, which accounts for a significant portion (around 54-59%) of the experimentally measured single-ion hydration enthalpy. acs.orgresearchgate.net By comparing the stability of clusters with different numbers of water molecules, such as [Sc(H₂O)₆(H₂O)]³⁺ and [Sc(H₂O)₇]³⁺, these calculations have demonstrated the inherent stability of the hexacoordinated species. acs.orgresearchgate.net More advanced quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations have also proposed a seven-coordinate monocapped trigonal prismatic structure for the hydrated Sc(III) ion. rsc.org

Table 3: Calculated vs. Experimental Vibrational Frequencies for the ScO₆ Unit in [Sc(H₂O)₆]³⁺

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
ν₁(a₁g)442~394 (uncorrected)
ν₂(e₉)410-
ν₅(f₂g)295-
ν₃(f₁u)460-

Data sourced from Raman spectroscopy and ab initio calculations. acs.orgresearchgate.net The discrepancy in the ν₁ frequency is attributed to the absence of the second hydration sphere in the simpler cluster models. acs.org

Advanced Characterization Techniques Applied to Scandium Iii Nitrate Research

Single Crystal X-ray Diffraction (XRD) for Precise Structural Determination

Single-crystal X-ray diffraction (XRD) stands as a definitive method for determining the precise three-dimensional structure of crystalline materials. For scandium(III) nitrate (B79036) hydrates, XRD studies have been crucial in establishing the coordination number and geometry of the scandium(III) ion.

Research findings indicate that scandium(III) nitrate tetrahydrate crystallizes in the monoclinic system. smolecule.comwikipedia.org In this structure, the scandium(III) ion is typically eight-coordinate, a preferred coordination number for this metal ion in a nitrate environment. smolecule.com The coordination sphere of the scandium ion is composed of oxygen atoms from both the nitrate anions and the water molecules of hydration. Specifically, each of the three nitrate groups can coordinate in a bidentate fashion, where two of its oxygen atoms bind to the scandium center. smolecule.com

The geometry around the central scandium atom is best described as a distorted triangulated dodecahedron. smolecule.com This arrangement arises from the spatial orientation of the coordinating oxygen atoms. Detailed bond distance measurements from single-crystal XRD studies reveal that the scandium-oxygen bond lengths to the nitrate groups are not all equivalent, indicating a degree of asymmetry in the coordination environment. These Sc-O (nitrate) bond distances typically range from 2.2558 to 2.3115 Å, with an average distance of approximately 2.283 Å. smolecule.commdpi.com In contrast, the scandium-oxygen bonds involving the water ligands are generally longer, at around 2.41 Å, suggesting a comparatively weaker coordination to the scandium ion. smolecule.com

In a related compound, scandium(III) nitrate pentahydrate, the crystal structure has been determined to be monoclinic with the space group P2₁/c. mdpi.com In this pentahydrate, the scandium ion is also eight-coordinate, bonded to four water molecules and two bidentate nitrate ions. mdpi.com The fifth water molecule is not directly coordinated to the scandium ion but participates in the crystal lattice through hydrogen bonding. mdpi.com

ParameterThis compound
Crystal SystemMonoclinic smolecule.comwikipedia.org
Coordination Number8 smolecule.com
Coordination GeometryDistorted Triangulated Dodecahedron smolecule.com
Sc-O (Nitrate) Bond Length (Å)2.2558 - 2.3115 smolecule.commdpi.com
Average Sc-O (Nitrate) Bond Length (Å)~2.283 smolecule.commdpi.com
Sc-O (Water) Bond Length (Å)~2.41 smolecule.com

Advanced Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei in solid materials. For scandium compounds, 45Sc NMR is particularly informative. The 45Sc nucleus has a natural abundance of 100% and is highly sensitive, making it a good candidate for NMR studies. huji.ac.il However, it is a quadrupolar nucleus (spin I = 7/2), which means its interaction with the local electric field gradient can lead to broad NMR signals, especially in asymmetric environments. huji.ac.il

The chemical shift in 45Sc NMR is highly dependent on the coordination environment of the scandium ion. A standard reference for 45Sc NMR is a 0.06 M solution of scandium(III) nitrate in deuterium (B1214612) oxide (D₂O), which is assigned a chemical shift of 0 ppm. huji.ac.il Solid-state 45Sc NMR studies on various scandium compounds have shown a wide range of chemical shifts, reflecting the diversity of scandium coordination geometries and ligand types.

For instance, studies on scandium complexes have demonstrated that the 45Sc quadrupolar coupling constant (CQ), which is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient, can range from 3.9 to 13.1 MHz. nih.gov The magnitude of CQ is directly correlated with the symmetry of the scandium coordination environment; a more symmetric environment results in a smaller CQ. nih.govescholarship.org

In a study of a dinuclear scandium complex in a DMSO-d6 solution, a 45Sc NMR signal was observed at 49.8 ppm, indicating a specific coordination environment in that solvent. iucr.org The dramatic downfield shifts observed for scandium complexes relative to the Sc(NO₃)₃(H₂O)ₓ standard are indicative of the encapsulation of the Sc³⁺ cation by chelating ligands. rsc.org The analysis of 45Sc NMR spectra, often in conjunction with computational modeling, allows researchers to deduce the number and type of ligands directly bonded to the scandium ion, as well as to probe dynamic processes such as ligand exchange. rsc.org

45Sc NMR ParameterValue/ObservationSignificance
Natural Abundance100% huji.ac.ilHigh sensitivity for NMR detection.
Spin (I)7/2 huji.ac.ilQuadrupolar nucleus, leading to broad lines.
Reference Compound0.06 M Sc(NO₃)₃ in D₂O huji.ac.ilDefines the 0 ppm chemical shift reference.
Chemical Shift RangeWide, dependent on coordination huji.ac.ilProvides insights into the local chemical environment.
Quadrupolar Coupling Constant (CQ)3.9 - 13.1 MHz (for various Sc compounds) nih.govCorrelates with the symmetry of the Sc coordination sphere. nih.govescholarship.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis (beyond basic identification)

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to identify functional groups and probe the bonding within a molecule by measuring the absorption of infrared radiation. In the context of scandium(III) nitrate research, advanced FTIR analysis extends beyond simple compound identification to provide detailed insights into ligand coordination and the nature of the metal-ligand bonds.

The coordination of the nitrate ion (NO₃⁻) to a metal center can occur in several modes, such as monodentate, bidentate, or bridging, and these different modes give rise to distinct vibrational frequencies in the FTIR spectrum. The number and relative energies of the nitrate combination bands, which appear in the 1700–1800 cm⁻¹ region of the spectrum, are particularly useful for distinguishing between these coordination modes. This region can serve as a diagnostic tool to probe the strength and nature of the metal-nitrate interaction.

When scandium(III) nitrate forms complexes with other organic ligands, FTIR spectroscopy can be used to confirm the coordination of these ligands to the scandium ion. This is achieved by observing shifts in the characteristic vibrational frequencies of the ligand's functional groups upon complexation. For example, in a study of a dimeric scandium nitrate complex with 2,2'-bipyridyl (bipy), the FTIR spectrum showed absorptions at 1020 cm⁻¹ and 1033 cm⁻¹. These bands were assigned to a ring breathing vibration of the bipyridyl ligand and the ν₁ (A₁) mode of the nitrate group, respectively, providing evidence for the coordination of both species to the scandium center.

Furthermore, the analysis of the N-O stretching frequencies of the nitrate groups can provide information on their symmetry and bonding. In a free nitrate ion with D₃h symmetry, the asymmetric stretching mode (ν₃) is degenerate. Upon coordination to a metal ion, this symmetry is lowered, and the ν₃ band may split into two components. The magnitude of this splitting can be correlated with the covalency of the metal-oxygen bond. The presence of weak adsorption bands around 3460 cm⁻¹ and 1622 cm⁻¹ in the spectra of scandium-containing materials can be attributed to the bending and stretching vibrations of hydroxyl groups from adsorbed or coordinated water molecules. mdpi.com

Vibrational ModeFrequency Range (cm⁻¹)Interpretation
Nitrate Combination Bands1700 - 1800Distinguishes coordination modes of the nitrate group.
Bipyridyl Ring Breathing~1020Indicates coordination of the bipyridyl ligand.
Nitrate ν₁ (A₁)~1033Evidence of coordinated nitrate ions.
O-H Bending (Water)~1622Presence of adsorbed or coordinated water. mdpi.com
C-H Stretching (Aliphatic)2808 - 3012Characteristic of organic ligands. mdpi.com
O-H Stretching (Water)~3460Presence of adsorbed or coordinated water. mdpi.com

Specialized Applications and Emerging Research Directions for Scandium Iii Nitrate

Investigations into Scandium(III) Nitrate (B79036) for Nuclear Reactor Applications as Neutron Poisons

Scandium(III) nitrate has been the subject of investigation for its potential application as a burnable neutron poison in nuclear reactors. scandium.orgsmolecule.com In a nuclear reactor, controlling the neutron flux is critical for both operational efficiency and safety. Neutron poisons are substances with a high neutron absorption cross-section that are intentionally introduced into a reactor core to manage the reactivity. wikipedia.org

The core of a new reactor contains a high concentration of fissile material, leading to a high initial reactivity. Burnable poisons are integrated into the fresh fuel to absorb excess neutrons, thereby controlling the initial high reactivity. As the fuel is consumed over time, the burnable poison is also depleted, or "burned up," by neutron absorption. This gradual removal of the poison helps to compensate for the decrease in reactivity from fuel depletion, allowing for longer and more stable reactor operation.

Research into scandium(III) nitrate for this purpose focuses on its neutron absorption characteristics. smolecule.comsamaterials.com The effectiveness of a neutron poison is determined by its neutron absorption cross-section, a measure of the probability that it will absorb a neutron. wikipedia.org While specific isotopes of elements like xenon and samarium are known to be powerful neutron poisons, researchers are exploring a wider range of materials, including scandium compounds, to optimize reactor performance and safety. wikipedia.org The investigation into scandium(III) nitrate aims to understand how it behaves within the reactor environment and how its depletion rate can be matched to the fuel burnup rate to maintain a balanced neutron economy throughout the fuel cycle. scandium.orgsmolecule.com

Role of Scandium(III) Nitrate in Rare Earth Element Extraction and Purification Methodologies

Scandium(III) nitrate plays a significant role as an intermediate compound in the complex processes of rare earth element (REE) extraction and purification. scandium.orgsamaterials.com The demand for high-purity scandium and other REEs has grown due to their use in various high-technology industries. rsc.org However, scandium is scarce and typically found in low concentrations, making its separation from other elements a challenging and expensive endeavor. rsc.org

Solvent extraction is a primary method for separating and purifying metal ions. rsc.org In this process, an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing an extractant. The choice of extractant is crucial for the success of the separation. rsc.org Scandium(III) nitrate is often used in the aqueous phase during these extraction processes. tuni.fitandfonline.com

Various extractants have been studied for their effectiveness in separating scandium from other REEs. These include organophosphorus compounds like di(2-ethyhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), as well as carboxylic acids like Versatic 10. rsc.org Research has shown that the efficiency of scandium extraction is highly dependent on factors such as the pH of the aqueous solution and the concentration of the extractant. tuni.fi For instance, studies using quaternary ammonium-based ionic liquids have demonstrated that the extraction efficiency of scandium(III) from a nitrate solution increases with pH, with optimal separation from other lanthanides occurring at a pH of 4.5. tuni.fi

The goal of these methodologies is to selectively extract scandium from a mixture of REEs. rsc.orgtuni.fi The process often involves multiple stages of extraction and stripping to achieve the desired purity. rsc.org For example, after extraction into the organic phase, scandium can be recovered, or "stripped," back into an aqueous solution using a strong acid. rsc.org The use of scandium(III) nitrate in these processes is fundamental to developing more efficient and selective methods for obtaining high-purity scandium for its various applications. scandium.orgsamaterials.comrsc.org

Extractant SystemTarget ElementConditionsOutcome
Quaternary Ammonium-based Ionic LiquidsScandium(III)Nitrate aqueous solution, pH varied from 0.5 to 4.5Highest extraction efficiency for Sc(III) at pH 4.5, achieving selective separation from yttrium and other lanthanides. tuni.fi
Di(2-ethylhexyl)amidoglycolic acid (D2EHAG)Scandium(III)Compared with DODGAA and Versatic 10D2EHAG demonstrated selective extraction of Sc(III) from other rare earth metal ions. rsc.org
Diphosphine DioxidesScandium and other REEsNitric acid solutionsExtraction efficiency is influenced by the structure of the dioxide and the concentration of nitric acid. tandfonline.com

Exploration of Scandium-Doped Materials for Advanced Energy Storage Devices and Ionic Conductors

Scandium(III) nitrate serves as a precursor in the synthesis of scandium-doped materials that are being actively researched for their potential in advanced energy storage devices and as ionic conductors. scandium.orgsamaterials.comscandium.org The addition of scandium to various materials can significantly enhance their electrochemical properties. scandium.org

In the field of lithium-ion batteries, for example, scandium doping is being investigated to improve the performance of electrode materials. chalcogen.roresearchgate.net One area of focus is the doping of lithium titanate (LTO) anodes. A study on scandium and niobium co-doped lithium titanate showed an increased specific capacity compared to undoped LTO. chalcogen.ro Similarly, research on scandium-doped lithium manganese oxide cathodes has demonstrated improved cycling stability. researchgate.net The introduction of scandium ions into the crystal lattice of these materials can lead to structural changes that facilitate faster ion transport and better stability over repeated charge-discharge cycles. chalcogen.roresearchgate.net

Another significant area of research is the use of scandium-doped materials as solid-state electrolytes and ionic conductors, particularly in solid oxide fuel cells (SOFCs). scandium.orgsamaterials.com Scandia-stabilized zirconia (ScSZ) is a prominent example of a scandium-doped material used as an electrolyte in SOFCs. scandium.org These materials exhibit high ionic conductivity at elevated temperatures, which is crucial for the efficient operation of these energy conversion devices. smolecule.com Scandium(III) nitrate is used as a source of scandium in the production of ScSZ. scandium.org The research in this area aims to develop materials with even higher ionic conductivity and stability for next-generation energy storage and conversion technologies. scandium.org

Material SystemApplicationKey Research Finding
Scandium and Niobium co-doped Lithium Titanate (Li3.7Sc0.3Ti4.7Nb0.3O12)Lithium-ion battery anodeIncreased specific capacity (227.5 mAhg⁻¹ at 1C) compared to pure lithium titanate. chalcogen.ro
Scandium-doped Lithium Manganese Oxide (LiMn1.94Sc0.06O4)Lithium-ion battery cathodeImproved cycling stability with only about 12.1% capacity loss over 300 cycles at 10C. researchgate.net
Scandia-Stabilized Zirconia (ScSZ)Solid Oxide Fuel Cell (SOFC) electrolyteHigh ionic conductivity at elevated temperatures, making it an efficient electrolyte for SOFCs. scandium.orgsmolecule.com

Future Research Perspectives and Methodological Advancements

Development of Green and Sustainable Synthetic Routes for Scandium(III) Nitrate (B79036)

The increasing demand for scandium in high-tech applications, such as aerospace alloys and solid oxide fuel cells, necessitates the development of environmentally friendly and economically viable methods for producing its compounds. cloudfront.netwikipedia.org Current research focuses on moving away from traditional, energy-intensive processes towards sustainable alternatives for synthesizing scandium(III) nitrate.

A significant area of exploration involves the recovery of scandium from industrial byproducts. cloudfront.net For instance, residues from titanium dioxide production and bauxite (B576324) processing contain valuable concentrations of scandium. cloudfront.netd-nb.info Hydrometallurgical techniques, including acid leaching, solvent extraction, and ion exchange, are being refined to efficiently extract and purify scandium from these waste streams. cloudfront.netmdpi.com European projects like SCALE and ScaVanger are actively developing and scaling up these processes to establish a sustainable European supply chain for scandium, aiming for zero-waste concepts. cloudfront.netmdpi.com

Furthermore, the use of "green" solvents and reagents is a key aspect of this research. Ionic liquids, for example, are being investigated as alternative extraction media due to their low volatility and potential for selective scandium recovery. nih.gov Research into novel carboxylic acid functionalized phosphonium-based ionic liquids has shown promise for the highly selective extraction of scandium from other rare earth elements. bohrium.com The goal is to create closed-loop systems where waste is minimized, and reagents are recycled, significantly reducing the environmental footprint of scandium(III) nitrate production. mdpi.com

Exploration of Enantioselective Catalysis Utilizing Scandium(III) Nitrate Derivatives

Scandium(III) nitrate and its derivatives have emerged as powerful Lewis acid catalysts in organic synthesis. A particularly exciting frontier is their application in enantioselective catalysis, which is crucial for the pharmaceutical and fine chemical industries. The development of chiral scandium complexes allows for the synthesis of specific stereoisomers of a molecule, which can have vastly different biological activities.

Researchers are designing and synthesizing novel chiral ligands that can be combined with scandium(III) salts to create highly effective and selective catalysts. mdpi.comnih.gov For instance, chiral N,N'-dioxide ligands, when complexed with scandium(III) triflate (a related scandium salt), have shown remarkable success in a variety of asymmetric reactions, including domino ring-opening/cyclization/retro-Mannich reactions and [3 + 2] cycloadditions. mdpi.com These reactions produce complex chiral molecules with high yields and excellent enantioselectivities. mdpi.com

Future work in this area will likely focus on:

Expanding the toolbox of chiral ligands: Designing new ligands to control the stereochemical outcome of a wider range of reactions.

Catalyst optimization: Fine-tuning reaction conditions and catalyst structure to achieve even higher efficiency and selectivity, potentially at very low catalyst loadings. nih.gov

Mechanistic studies: Utilizing computational and spectroscopic techniques to gain a deeper understanding of how these chiral scandium catalysts function, which will guide the rational design of more advanced catalysts. nsf.gov

The table below summarizes some of the key enantioselective reactions catalyzed by chiral scandium(III) complexes.

Reaction TypeChiral Ligand TypePrecursor SaltAchieved Enantioselectivity (ee)
Domino Ring-Opening/Cyclization/retro-MannichN,N'-dioxideScCl₃·6H₂O80–97%
[3 + 2] CycloadditionN,N'-dioxideSc(OTf)₃up to 98%
α-Arylation of OxindolesN,N'-dioxideNot SpecifiedHigh
Allylation of IsatinsNot SpecifiedNot Specifiedup to 99%
Inverse-Electron-Demand Hetero-Diels–AlderN,N'-dioxideSc(III) complexup to 96%

This table presents a selection of reactions and should not be considered exhaustive.

Integration of Scandium(III) Nitrate into Nanostructured Materials and Metal-Organic Frameworks

Scandium(III) nitrate serves as an excellent precursor for the synthesis of advanced materials with tailored properties at the nanoscale. aemree.comamericanelements.com Its integration into nanostructured materials and metal-organic frameworks (MOFs) is a rapidly growing field with potential applications in gas storage, separation, and catalysis. rsc.org

Nanostructured Materials: Scandium(III) nitrate can be used to create scandium oxide (Sc₂O₃) nanoparticles and other nanostructures through methods like calcination of coordination polymers. sid.ir These nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio. For example, Sc₂O₃ nanopowders have shown high sensitivity to CO₂, making them promising for gas sensing applications. sid.ir

Metal-Organic Frameworks (MOFs): Scandium's ability to form stable and robust coordination frameworks makes it an attractive metal center for MOFs. rsc.orgresearchgate.net Scandium-based MOFs (Sc-MOFs) have demonstrated exceptional stability and interesting catalytic and photophysical properties. rsc.orgresearchgate.net

A notable example is the synthesis of a stable scandium(III) metal-organic framework where nitrate ions were intentionally introduced. researchgate.netcjsc.ac.cn This Sc-MOF, named AEU-1, exhibited enhanced selectivity for the separation of ethane (B1197151) (C₂H₆) from ethylene (B1197577) (C₂H₄), a crucial step in the purification of products from the methanol-to-olefin (MTO) process. cjsc.ac.cn The incorporated nitrate ions create a polar environment within the MOF's channels, leading to stronger interactions with certain gas molecules and thus improving separation performance. cjsc.ac.cn

Future research in this domain will likely focus on:

Synthesis of novel Sc-MOFs: Exploring different organic linkers and synthesis conditions to create new Sc-MOFs with tailored pore sizes and functionalities. researchgate.net

Functionalization of Sc-MOFs: Introducing specific functional groups or ions, like nitrate, to enhance their performance in applications such as gas separation, catalysis, and drug delivery. researchgate.netresearchgate.netcjsc.ac.cn

Development of Sc-based nanomaterials: Creating new types of scandium-containing nanoparticles and nanocomposites for a wider range of applications, including in electronics and laser technology. aemree.com

Real-time In-Situ Spectroscopic Characterization of Scandium(III) Nitrate Reactivity

To fully understand and optimize the performance of scandium(III) nitrate in catalysis and materials synthesis, it is crucial to study its reactivity in real-time. In-situ spectroscopic techniques allow researchers to observe chemical transformations as they happen, providing invaluable insights into reaction mechanisms, intermediate species, and the structure of active sites. researchgate.net

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) are being employed to probe the coordination environment and bonding of the scandium ion during reactions. nsf.govresearchgate.netacs.org For example, in-situ IR spectroscopy has been used to study the mechanism of scandium-catalyzed asymmetric annulation reactions, revealing the complex interplay between different catalyst species in solution. nsf.gov

Future research will likely involve the application of more advanced and combined in-situ techniques to gain a more comprehensive picture of scandium(III) nitrate's reactivity. rsc.org This could include:

Operando spectroscopy: Studying the catalyst under actual operating conditions to bridge the gap between model systems and industrial applications. researchgate.net

Time-resolved spectroscopy: Capturing the dynamics of very fast reactions to identify short-lived intermediates.

Combined spectroscopic and computational approaches: Using theoretical calculations to interpret complex spectroscopic data and build accurate models of reaction pathways.

By directly observing the molecular-level changes during a reaction, scientists can move beyond a "black box" understanding and rationally design more efficient and selective processes involving scandium(III) nitrate.

Computational Chemistry-Driven Rational Design of Novel Scandium(III) Nitrate-Based Materials and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and understanding of molecular properties and reactivity. aip.org In the context of scandium(III) nitrate, computational methods, particularly Density Functional Theory (DFT), are playing a crucial role in the rational design of new materials and catalysts. researchgate.netresearchgate.net

DFT calculations can be used to:

Predict the structure and stability of scandium complexes and materials: This helps in identifying promising candidates for synthesis. researchgate.netaps.org

Elucidate reaction mechanisms: By mapping out the energy landscape of a reaction, researchers can identify the most likely pathway and the factors that control selectivity. researchgate.net

Understand electronic properties: Calculations can reveal details about bonding, charge distribution, and orbital interactions, which are key to understanding a material's catalytic or photophysical behavior. aip.orgacs.org

For example, theoretical investigations have been used to understand the enhanced gas separation performance of the nitrate-containing Sc-MOF, AEU-1. cjsc.ac.cn These studies revealed that the nitrate ions act as the primary adsorption sites, leading to stronger interactions with specific gas molecules. cjsc.ac.cn In another study, DFT calculations were used to propose a scandium-nitrogen-vacancy defect in aluminum nitride as a potential quantum defect for quantum information processing. aps.org

The synergy between computational modeling and experimental work is a powerful paradigm for discovery. osti.gov Future research will see an even tighter integration of these approaches. Machine learning models, trained on both experimental and computational data, could accelerate the discovery of new scandium-based catalysts and materials with desired properties. osti.gov This data-driven approach will guide experimental efforts, saving time and resources in the development of next-generation technologies based on scandium(III) nitrate.

The table below highlights some applications of computational chemistry in the study of scandium-based systems.

ApplicationComputational MethodSystem StudiedKey Insight
Structural CharacterizationDFTCrystalline Scandium CompoundsAided in the assignment of ⁴⁵Sc NMR spectra. researchgate.net
Reaction MechanismMolecular MechanicsThermal Decomposition of Scandium NitrateEvaluated the stability of intermediate oxynitrates. researchgate.net
Material DesignDFTScandium-Functionalized IRMOF-10Predicted high hydrogen storage capacity. acs.org
CatalysisDFTScandium-based MOFsRevealed selective CO₂ adsorption properties. rsc.org
Quantum InformationDFTScandium-Nitrogen-Vacancy in AlNProposed as a promising quantum defect. aps.org

This table provides illustrative examples and is not an exhaustive list of all computational studies.

Q & A

Basic Question: How can researchers determine the hydration state of Scandium(III) nitrate tetrahydrate, and what analytical methods are most reliable?

Answer:
The hydration state of this compound (Sc(NO₃)₃·4H₂O) can be determined using thermogravimetric analysis (TGA) and X-ray diffraction (XRD).

  • TGA : Heat the compound at a controlled rate (e.g., 10°C/min under inert gas) to observe mass loss corresponding to water release. For Sc(NO₃)₃·4H₂O, ~22% mass loss between 50–150°C indicates the removal of four water molecules .
  • XRD : Compare experimental diffraction patterns with crystallographic databases (e.g., ICDD PDF-4+) to confirm the tetrahydrate structure. Discrepancies in peak positions may indicate impurities or alternative hydrate forms (e.g., pentahydrate or hexahydrate) .

Basic Question: What precautions are necessary for handling and storing this compound in laboratory settings?

Answer:

  • Hygroscopicity : Store in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption, which alters stoichiometry and reactivity .
  • Oxidizing Hazard : Avoid contact with organic materials or reducing agents, as nitrates can intensify fires. Use non-sparking tools in designated fume hoods .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respiratory protection to avoid inhalation of fine particles .

Advanced Question: How can this compound be utilized as a precursor for synthesizing high-entropy oxides (HEOs) with catalytic properties?

Answer:
this compound is a viable precursor due to its high solubility and thermal decomposition behavior.

  • Co-precipitation Method : Mix Sc(NO₃)₃·4H₂O with other metal nitrates (e.g., Ce, Mn, Fe) in stoichiometric ratios. Adjust pH to 9–10 using KOH to precipitate hydroxides. Calcinate at 400–600°C to form HEOs .
  • Thermal Analysis : Monitor decomposition steps via TGA-DSC. Sc(NO₃)₃·4H₂O decomposes to Sc₂O₃ above 510°C, ensuring complete oxide formation during calcination .
  • Catalytic Testing : Evaluate HEOs for toluene oxidation (e.g., 90% conversion at 300°C) using gas chromatography to quantify VOC removal efficiency .

Advanced Question: What strategies resolve contradictions in scandium recovery efficiency from nitrate solutions using ion-exchange resins?

Answer:
Contradictions in recovery efficiency often arise from competing ion interactions or pH variability.

  • pH Optimization : Adjust solution pH to 3.5–4.0 to minimize hydrolysis of Sc³⁺ while maximizing resin affinity. Use Arsenazo III indicator to monitor scandium complexation .
  • Resin Pre-treatment : Activate resins (e.g., Amberlite IR-120) with 2M HNO₃ to enhance selectivity for Sc³⁺ over Fe³⁺ or Al³⁺ .
  • Competitive Ion Studies : Perform batch experiments with synthetic solutions containing La³⁺ or Y³⁺ to quantify selectivity coefficients (e.g., Kd(Sc) > 500 mL/g vs. Kd(La) ~200 mL/g) .

Basic Question: What spectroscopic techniques are suitable for characterizing this compound in solution chemistry studies?

Answer:

  • UV-Vis Spectroscopy : Detect Sc³⁺-ligand complexes (e.g., with EDTA) at 570–620 nm. Use molar absorptivity (ε = 1.2×10⁴ L/mol·cm) for quantitative analysis .
  • FTIR : Identify nitrate vibrations (ν₃ at 1380 cm⁻¹) and O-H stretching (3400 cm⁻¹) to confirm hydration state and purity .
  • ICP-OES : Quantify scandium concentration with detection limits <0.1 ppm. Calibrate using certified Sc(NO₃)₃ standards .

Advanced Question: How does scandium doping influence the redox properties of CeO₂-based catalysts for thermochemical water splitting?

Answer:
Sc³⁺ doping enhances oxygen mobility in CeO₂ lattices due to ionic radius mismatch (Sc³⁺ = 0.885 Å vs. Ce⁴⁺ = 0.97 Å).

  • Synthesis : Incipient wetness impregnation of Sc(NO₃)₃·4H₂O onto CeO₂ supports. Calcinate at 500°C to form Ce₀.₉Sc₀.₁O₂-δ .
  • Redox Testing : Conduct thermochemical cycles (H₂O splitting at 800°C, H₂ production monitored via mass spectrometry). Sc-doped CeO₂ shows 30% higher H₂ yield than undoped CeO₂ .
  • XPS Analysis : Confirm Sc³⁺ incorporation by Sc 2p₃/₂ peaks at 402.5 eV and quantify oxygen vacancy concentration via O 1s spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.